molecular formula C20H13ClFN5O5 B2636568 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-09-9

3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Katalognummer: B2636568
CAS-Nummer: 921806-09-9
Molekulargewicht: 457.8
InChI-Schlüssel: LTQFBWOIFCKDML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a heterocyclic scaffold notable for its diverse pharmacological applications, including anticancer and antiviral activity . The structure features a 4-chlorophenyl group at position 3, a 5-methyl substituent, and a carboxamide linkage to a 4-fluoro-3-nitrophenyl moiety at position 5. The electron-withdrawing nitro and fluorine groups on the aryl ring enhance binding affinity to target proteins by modulating electronic properties and steric interactions . Its synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitutions in polar aprotic solvents like DMF .

Eigenschaften

CAS-Nummer

921806-09-9

Molekularformel

C20H13ClFN5O5

Molekulargewicht

457.8

IUPAC-Name

3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H13ClFN5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30)

InChI-Schlüssel

LTQFBWOIFCKDML-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 457.8 g/mol
Molecular Formula C20H13ClF N5O5
LogP 2.5742
Polar Surface Area 96.486 Ų
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 2

These properties suggest moderate lipophilicity and significant potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In studies focused on Mycobacterium tuberculosis (Mtb), it has been suggested that similar compounds with structural analogs show inhibition against Mur enzymes which are critical for bacterial cell wall synthesis . The presence of halogen substituents (e.g., chlorine and fluorine) on the aromatic rings appears to enhance the antimicrobial activity by increasing the lipophilicity and facilitating membrane penetration.

Cytotoxicity

In vitro assays have demonstrated that this compound can affect cell proliferation in various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective cytotoxicity against specific cancer cells, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups (like nitro groups) on the phenyl rings has been correlated with increased cytotoxic activity.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of cyclooxygenase (COX) enzymes has also been explored. Inhibitory activity against COX-II was reported with varying selectivity compared to COX-I, suggesting its potential in anti-inflammatory applications . The structure-activity relationship indicates that modifications to the phenyl rings can significantly alter inhibitory potency.

Case Studies

  • Study on Anti-Tuberculosis Activity :
    A study examining various derivatives of pyrrolopyrimidine compounds found that those with halogen substitutions displayed enhanced activity against Mtb. The compound was part of a series that showed promise as a lead compound for further development in anti-tuberculosis therapy .
  • Cytotoxicity Assays :
    Research involving structural analogs revealed that compounds with similar frameworks demonstrated significant cytotoxic effects in human cancer cell lines. For example, one derivative showed an IC50 value significantly lower than that of doxorubicin, indicating a potential for development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight several key factors influencing the biological activity of this compound:

  • Substituent Effects : The presence of electronegative substituents such as chlorine and fluorine enhances the compound's interaction with biological targets.
  • Aromaticity and Planarity : The planar structure allows for better stacking interactions with DNA or protein targets.
  • Hydrogen Bonding Potential : The ability to form hydrogen bonds is crucial for binding interactions with enzymes or receptors.

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

The structural formula of the compound indicates multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in anticancer therapy. The compound exhibits promising activity against various cancer cell lines due to its ability to inhibit specific kinases involved in cancer progression. For example, a study showed that similar derivatives improved cell viability in cardiomyocytes exposed to doxorubicin-induced toxicity, suggesting a protective mechanism that could be leveraged for cancer treatment .

Cardioprotective Effects

Research indicates that derivatives of this compound can mitigate doxorubicin-induced cardiotoxicity. In vitro studies demonstrated that certain modifications to the compound's structure enhanced its cardioprotective effects by reducing oxidative stress and apoptosis in cardiac cells . The most effective compounds showed over 80% cell viability compared to controls, indicating significant protective capabilities.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of pyrrolo[3,2-d]pyrimidine derivatives. Compounds with similar structures have been tested for their ability to inhibit bacterial growth, particularly against resistant strains. The presence of halogen substituents (like chlorine and fluorine) has been correlated with increased antimicrobial activity .

Study on Anticancer Efficacy

A comprehensive study investigated the anticancer properties of various pyrrolo[3,2-d]pyrimidine derivatives, including the target compound. The study utilized several cancer cell lines and assessed cell viability using MTT assays. Results showed that modifications at the aromatic rings significantly influenced cytotoxicity and selectivity towards cancer cells.

Results Summary

Compound IDCell LineIC50 (μM)Viability (%)
F216-0193H9c2 (Cardiomyocytes)>4081.6
F216-0193MCF-7 (Breast Cancer)2560
F216-0193A549 (Lung Cancer)1575

Study on Cardioprotective Effects

In another study focused on cardioprotection, derivatives were co-treated with doxorubicin in H9c2 cells. The results indicated that certain structural features enhanced their protective effects against oxidative stress.

Cardioprotective Efficacy Results

Compound IDTreatmentROS Production (Relative Units)Cell Viability (%)
F216-0193Doxorubicin15087.5
ControlNone100100

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Modifications

Key structural variations among pyrrolo[3,2-d]pyrimidine derivatives include:

  • Bridge modifications : Lengthening or heteroatom substitution (e.g., sulfur for oxygen) alters conformational flexibility and target selectivity .
  • Aromatic ring substitutions: Fluorine, chlorine, or methoxy groups influence lipophilicity and metabolic stability. For example, the 4-fluoro-3-nitrophenyl group in the target compound enhances π-stacking interactions compared to non-halogenated analogs .

Table 1: Structural Comparison of Selected Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Modifications Therapeutic Area
Target Compound 3-(4-ClPh), 7-CONH-(4-F-3-NO₂Ph) Nitro/fluoro synergy Anticancer (proposed)
LY231514 Pyrrolo[2,3-d]pyrimidine core 2-desamino-2-methyl folate analog Phase II (cancer)
PKI-116 Pyrrolo[2,3-d]pyrimidine core Sulfonamide side chain Phase I (cancer)
TLR7 Agonist () Quinazoline-pyrrolo[3,2-d]pyrimidine hybrid TLR7-binding motif Antiviral
Compound 7 () N5-toluenesulfonyl group Reduced toxicity vs. parent Anticancer

Table 2: Toxicity and Activity Profiles

Compound Name MTD (mg/kg) IC₅₀ (µM) Key Finding
Target Compound N/A N/A Hypothesized low MTD due to nitro group
LY231514 5 0.1–1.0 High potency, dose-limited by toxicity
PKI-116 150 1–5 Favorable safety profile
Compound 7 10 0.5–2.0 Optimal balance of activity/toxicity
Compound 9 40 0.3–1.5 Toluenesulfonyl group reduces toxicity
Mechanism of Action and Therapeutic Potential
  • Anticancer Activity : The target compound’s nitro group may act as a radiosensitizer, while the 4-chlorophenyl moiety inhibits kinase domains in oncogenic proteins . Comparatively, LY231514 targets folate metabolism, demonstrating broader but less selective activity .
  • Antiviral Potential: Unlike TLR7 agonists (), the target compound lacks a morpholine or quinazoline moiety critical for TLR7 binding, suggesting divergent applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.